Corticotropin Releasing Factor bovine

Vue d'ensemble

Description

The compound Corticotropin Releasing Factor bovine is a synthetic peptide composed of a sequence of amino acids. This peptide is designed for specific scientific and industrial applications, particularly in the fields of biochemistry and molecular biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of amino acids: in the desired order, using coupling reagents like HBTU or DIC.

Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide follows similar steps but on a larger scale, often using automated peptide synthesizers to ensure precision and efficiency. The process includes:

Automated SPPS: for large-scale synthesis.

Purification: using HPLC (high-performance liquid chromatography).

Lyophilization: to obtain the final peptide product in a stable form.

Analyse Des Réactions Chimiques

Types of Reactions

This peptide can undergo various chemical reactions, including:

Oxidation: Involving amino acids like methionine.

Reduction: Targeting disulfide bonds if present.

Substitution: Modifying specific amino acids within the sequence.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or performic acid.

Reducing agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

Substitution reagents: Specific amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide.

Applications De Recherche Scientifique

Scientific Research Applications

-

Stress Response Studies

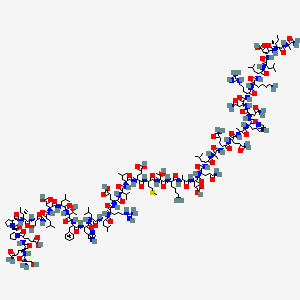

- Case Study : A study evaluated the effects of stress on metabolic parameters in beef cattle through the administration of CRF and vasopressin. Results indicated that acute and chronic stress challenges led to increased cortisol levels, glucose, and insulin concentrations, thereby affecting nutritional and immunological status .

Treatment Type Cortisol Level (pg/ml) Glucose Level (mg/dl) Insulin Level (μU/ml) Control 32.7 ± 7.2 Baseline Baseline Acute 1017.7 ± 219.9 Increased Increased Chronic 1399.8 ± 260.1 Further Increased Further Increased -

Endocrine Function Studies

CRF Concentration (μM) ACTH Secretion Increase (Fold) 0.1 5.5 0.3 2.2 -

Clinical Applications

- Therapeutic Use : Bovine CRF has been investigated for its potential therapeutic applications in managing disorders related to the HPA axis, such as Cushing's syndrome and adrenal insufficiency in both cattle and other species . The pharmacokinetics of CRF suggest it has a long-acting effect when administered via different routes.

Implications for Animal Health

The administration of CRF can influence various health parameters in cattle:

- Nutritional Status : Stress hormones like CRF affect feed intake and digestion, which can lead to altered nutrient absorption and overall health.

- Immunological Function : Elevated levels of cortisol due to stress can suppress immune responses, making cattle more susceptible to diseases .

Future Research Directions

Further research is needed to explore:

- The long-term effects of CRF administration on growth and reproductive performance in cattle.

- The potential for genetic manipulation of CRF pathways to enhance resilience against stressors in livestock.

- Comparative studies on the efficacy of bovine versus other species' CRF in therapeutic applications.

Mécanisme D'action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, influencing various biochemical pathways. The exact mechanism depends on the peptide’s sequence and the nature of its interactions with the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Corticotropin Releasing Factor bovine .

Uniqueness

This peptide is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its design allows for targeted interactions with specific molecular targets, making it valuable for research and industrial purposes.

Activité Biologique

Corticotropin-Releasing Factor (CRF), also known as Corticotropin-Releasing Hormone, is a crucial peptide hormone involved in the stress response, primarily functioning within the hypothalamic-pituitary-adrenal (HPA) axis. Bovine CRF, derived from cattle, has been studied for its biological activity and potential therapeutic applications. This article delves into the biological activity of bovine CRF, exploring its mechanisms, effects on various physiological systems, and implications for health and disease.

Bovine CRF exerts its effects primarily through two types of receptors: CRF receptor 1 (CRFR1) and CRF receptor 2 (CRFR2). These receptors are G protein-coupled receptors that mediate the hormone's action in both the central nervous system and peripheral tissues. The activation of these receptors leads to a cascade of intracellular signaling pathways that influence various biological processes.

- CRFR1 : Predominantly involved in mediating stress responses, anxiety, and depression.

- CRFR2 : Plays a role in modulating the physiological responses to stress and has been implicated in neuroendocrine functions.

Physiological Effects

Bovine CRF is known to influence several physiological systems:

- HPA Axis Activation : Bovine CRF stimulates the release of Adrenocorticotropic Hormone (ACTH) from the anterior pituitary gland, which in turn promotes cortisol release from the adrenal cortex. This response is critical for maintaining homeostasis during stress .

- Cardiovascular System : CRF can induce cardiovascular changes such as increased heart rate and blood pressure, which are part of the body's fight-or-flight response .

- Gastrointestinal Function : CRF influences gastrointestinal motility and secretion, often leading to alterations in appetite and digestion during stress .

Case Studies

- Stress-Induced ACTH Release : A study demonstrated that administration of bovine CRF resulted in a significant increase in ACTH levels in both in vitro and in vivo models. This underscores its role as a key regulator of the stress response .

- Behavioral Studies : Research involving animal models has shown that elevated levels of CRF correlate with anxiety-like behaviors. Mice treated with CRF exhibited increased anxiety responses compared to controls, indicating its potential role in mood disorders .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Physiological Impact |

|---|---|---|

| ACTH Release | Activation of CRFR1 | Increased cortisol production |

| Cardiovascular Changes | G protein-coupled receptor signaling | Elevated heart rate and blood pressure |

| Gastrointestinal Effects | Modulation of gut hormones | Altered appetite and digestive function |

| Behavioral Influence | Interaction with CNS receptors | Anxiety-like behaviors |

Implications for Health

The biological activity of bovine CRF has significant implications for understanding stress-related disorders. Abnormal levels of CRF are associated with conditions such as anxiety, depression, and other stress-induced pathologies. Targeting CRFRs with antagonists may offer therapeutic avenues for managing these disorders .

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-4-amino-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-1-[(2R)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C206H340N60O63S/c1-30-104(21)160(199(324)227-106(23)164(216)289)261-195(320)143(88-158(287)288)256-185(310)132(77-99(11)12)248-183(308)130(75-97(7)8)246-173(298)117(46-36-38-67-208)233-171(296)118(47-39-68-223-205(217)218)235-190(315)139(84-151(214)275)254-191(316)140(85-152(215)276)253-188(313)137(82-113-89-221-93-225-113)243-166(291)108(25)229-170(295)120(51-58-147(210)271)236-174(299)121(52-59-148(211)272)231-165(290)107(24)230-180(305)128(73-95(3)4)245-177(302)123(54-61-150(213)274)238-192(317)141(86-156(283)284)244-167(292)109(26)228-169(294)116(45-35-37-66-207)241-201(326)162(110(27)269)263-179(304)126(65-72-330-29)240-175(300)124(55-62-153(277)278)239-182(307)134(79-101(15)16)257-198(323)159(103(19)20)260-178(303)125(56-63-154(279)280)237-172(297)119(48-40-69-224-206(219)220)234-181(306)129(74-96(5)6)247-184(309)131(76-98(9)10)249-189(314)138(83-114-90-222-94-226-114)252-187(312)136(81-112-43-33-32-34-44-112)258-202(327)163(111(28)270)264-194(319)135(80-102(17)18)250-193(318)142(87-157(285)286)255-186(311)133(78-100(13)14)251-196(321)144(92-268)259-200(325)161(105(22)31-2)262-197(322)145-49-41-70-265(145)204(329)146-50-42-71-266(146)203(328)127(57-64-155(281)282)242-176(301)122(53-60-149(212)273)232-168(293)115(209)91-267/h32-34,43-44,89-90,93-111,115-146,159-163,267-270H,30-31,35-42,45-88,91-92,207-209H2,1-29H3,(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,275)(H2,215,276)(H2,216,289)(H,221,225)(H,222,226)(H,227,324)(H,228,294)(H,229,295)(H,230,305)(H,231,290)(H,232,293)(H,233,296)(H,234,306)(H,235,315)(H,236,299)(H,237,297)(H,238,317)(H,239,307)(H,240,300)(H,241,326)(H,242,301)(H,243,291)(H,244,292)(H,245,302)(H,246,298)(H,247,309)(H,248,308)(H,249,314)(H,250,318)(H,251,321)(H,252,312)(H,253,313)(H,254,316)(H,255,311)(H,256,310)(H,257,323)(H,258,327)(H,259,325)(H,260,303)(H,261,320)(H,262,322)(H,263,304)(H,264,319)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H4,217,218,223)(H4,219,220,224)/t104-,105+,106-,107-,108-,109-,110-,111+,115+,116+,117-,118-,119+,120-,121-,122+,123-,124+,125+,126?,127+,128-,129+,130-,131+,132-,133+,134+,135+,136+,137-,138+,139-,140-,141-,142+,143-,144+,145-,146-,159+,160+,161+,162+,163+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUPKVLWWGQTIL-SFYWBPHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](C)C(=O)N[C@H](CC3=CNC=N3)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H]4CCCN4C(=O)[C@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C206H340N60O63S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856168 | |

| Record name | PUBCHEM_71581479 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4697 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92307-52-3 | |

| Record name | PUBCHEM_71581479 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.